molecular formula C18H13FN2O3S2 B3006598 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896278-53-8

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B3006598
CAS No.: 896278-53-8
M. Wt: 388.43
InChI Key: DJGXBBQWYOZAGZ-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide: is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, a fluoro substituent, and a methylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluoro Substituent: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Alkylation with Prop-2-yn-1-yl Group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide in the presence of a base like potassium carbonate.

    Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Methylsulfonylbenzamide Moiety: This final step involves the coupling of the intermediate with 2-(methylsulfonyl)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

    Fluorescent Probes: The fluoro substituent allows for potential use in fluorescent imaging techniques.

Medicine

    Anticancer Agents: Studied for its cytotoxic effects on cancer cells.

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluoro substituent and the benzo[d]thiazole core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
  • (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Uniqueness

  • Fluoro Substituent : The presence of the fluoro group distinguishes it from its chloro and bromo analogs, potentially offering different biological activities and binding affinities.
  • Electronic Properties : The electronic effects of the fluoro substituent can influence the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S2/c1-3-10-21-14-9-8-12(19)11-15(14)25-18(21)20-17(22)13-6-4-5-7-16(13)26(2,23)24/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXBBQWYOZAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.